molecular formula C36H44N2O8Si B150666 5'-O-DMT-2'-TBDMS-Uridine CAS No. 81246-80-2

5'-O-DMT-2'-TBDMS-Uridine

Cat. No. B150666
CAS RN: 81246-80-2
M. Wt: 660.8 g/mol
InChI Key: KVHQIELPHWJPSY-WXQJYUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMT-2’-TBDMS-Uridine is a deoxyribonucleoside used for the oligonucleotide synthesis . It’s a modified nucleoside commonly used in the synthesis of mRNA for vaccines . The TBDMS protecting group aids in the stability of the mRNA, allowing for increased production and delivery of mRNA-based therapies .


Synthesis Analysis

5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .


Molecular Structure Analysis

The molecular weight of 5’-O-DMT-2’-TBDMS-Uridine is 660.83 and its molecular formula is C36H44N2O8Si . The structure includes a deoxyribonucleoside core with a DMT (dimethoxytrityl) group on the 5’ position and a TBDMS (tert-butyldimethylsilyl) group on the 2’ position .


Chemical Reactions Analysis

5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .


Physical And Chemical Properties Analysis

5’-O-DMT-2’-TBDMS-Uridine is a solid substance with a color ranging from white to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .

Safety And Hazards

5’-O-DMT-2’-TBDMS-Uridine is for research use only and is not for sale to patients . It should be stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month, with protection from light .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQIELPHWJPSY-WXQJYUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451982
Record name 5'-O-DMT-2'-TBDMS-Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-DMT-2'-TBDMS-Uridine

CAS RN

81246-80-2
Record name 5'-O-DMT-2'-TBDMS-Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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